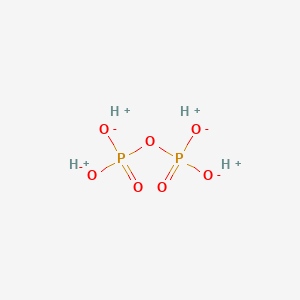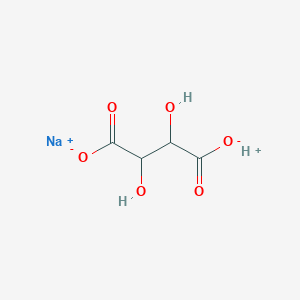
Diphosphate
Vue d'ensemble
Description
Le diphosphate, également connu sous le nom de pyrophosphate, est un composé chimique constitué de deux groupes phosphate liés par un pont oxygène. Il est représenté par la formule (P_2O_7^{4-}). Le this compound joue un rôle crucial dans divers processus biochimiques, notamment le métabolisme énergétique et la transduction du signal. On le retrouve dans de nombreuses molécules biologiques, telles que l'adénosine this compound (ADP) et la guanosine this compound (GDP), qui sont essentielles au transfert d'énergie cellulaire.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le diphosphate peut être synthétisé par condensation de deux groupes phosphate. Une méthode courante consiste à chauffer les orthophosphates à des températures élevées, ce qui provoque la libération d'eau et la formation de this compound: [ 2 \text{Na}2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] Cette réaction se produit généralement à des températures comprises entre 330°C et 500°C {_svg_1}.
Méthodes de production industrielle
Dans les milieux industriels, le this compound est souvent produit par déshydratation thermique du phosphate de sodium. Le procédé consiste à chauffer le phosphate de sodium à environ 500°C, ce qui entraîne la formation de this compound de sodium et d'eau. Cette méthode est efficace et largement utilisée dans la production de this compound pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
Le diphosphate subit plusieurs types de réactions chimiques, notamment:
Hydrolyse: Le this compound peut être hydrolysé pour former deux ions phosphate en présence d'eau. [ \text{P}2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du this compound comprennent l'eau pour l'hydrolyse et les ions métalliques pour la complexation. Les conditions de ces réactions varient en fonction du résultat souhaité. Par exemple, l'hydrolyse se produit généralement dans des conditions douces, tandis que la complexation peut nécessiter des niveaux de pH et des températures spécifiques {_svg_3}.
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent les ions phosphate et les complexes métal-diphosphate. Ces produits sont essentiels dans divers processus biochimiques et industriels .
Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique, notamment:
Biologie moléculaire: Il joue un rôle dans la synthèse de l'ADN et de l'ARN, où il est libéré comme sous-produit pendant la polymérisation des nucléotides.
Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes, en fonction de son rôle dans les systèmes biologiques. Dans le métabolisme énergétique, le this compound est impliqué dans le transfert de groupes phosphate, ce qui est essentiel à la synthèse et à l'hydrolyse de l'ATP. Ce processus est catalysé par des enzymes telles que l'ATP synthase et la nucléoside this compound kinase . Dans la synthèse de l'ADN et de l'ARN, le this compound est libéré comme sous-produit pendant la polymérisation des nucléotides, qui est catalysée par les ADN et ARN polymérases .
Applications De Recherche Scientifique
Diphosphate has numerous applications in scientific research, including:
Mécanisme D'action
Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .
Comparaison Avec Des Composés Similaires
Composés similaires
Monophosphate: Contient un seul groupe phosphate. Il est impliqué dans divers processus biochimiques mais n'a pas les capacités de transfert d'énergie du diphosphate.
Triphosphate: Contient trois groupes phosphate. Il est plus riche en énergie que le this compound et est un composant clé de l'ATP.
Unicité
Le this compound est unique dans sa capacité à agir comme intermédiaire dans les processus de transfert d'énergie. Sa structure lui permet de participer à la formation et à l'hydrolyse de liaisons phosphate riches en énergie, ce qui la rend essentielle au métabolisme énergétique cellulaire. De plus, son rôle dans la complexation avec les ions métalliques le distingue des autres composés phosphatés .
Propriétés
IUPAC Name |
phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074514 | |
| Record name | Diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-31-8 | |
| Record name | Pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14000-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















